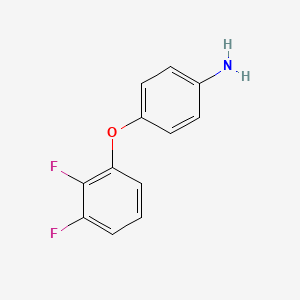![molecular formula C15H28N2O7S B8618240 tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B8618240.png)
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxypyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxypyrrolidine-1-carboxylate is a complex organic compound with a variety of applications in chemical synthesis and research. This compound is characterized by its tert-butyl and tert-butoxycarbonyl groups, which provide steric hindrance and stability, making it useful in various chemical reactions and processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxypyrrolidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The mesyl group can be replaced by other nucleophiles under suitable conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free amine
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of bases and solvents like dichloromethane or acetonitrile.
Deprotection Reactions: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group
Major Products
The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, substitution reactions can yield a variety of derivatives, while deprotection reactions yield the free amine .
Aplicaciones Científicas De Investigación
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxypyrrolidine-1-carboxylate is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxypyrrolidine-1-carboxylate involves its ability to act as a protecting group and a leaving group in various chemical reactions. The Boc group protects amines from unwanted reactions, while the mesyl group can be easily displaced by nucleophiles, facilitating the formation of new bonds and structures .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-[(methylsulfonyl)oxy]-1-azetanecarboxylate
- tert-Butyl 2-[(methylsulfonyl)oxy]methylazetidine-1-carboxylate
- tert-Butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxypyrrolidine-1-carboxylate is unique due to its combination of Boc and mesyl groups, which provide both protection and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and research .
Propiedades
Fórmula molecular |
C15H28N2O7S |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O7S/c1-14(2,3)22-12(18)16-10-8-17(13(19)23-15(4,5)6)9-11(10)24-25(7,20)21/h10-11H,8-9H2,1-7H3,(H,16,18) |
Clave InChI |
YMTOBPWGUOGQGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CN(CC1OS(=O)(=O)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Pyridinamine, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B8618226.png)


![(2-phenyl-4H-[1,3]dioxino[5,4-b]pyridin-6-yl)methanol](/img/structure/B8618234.png)

